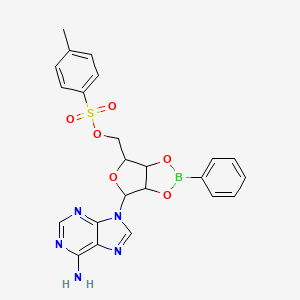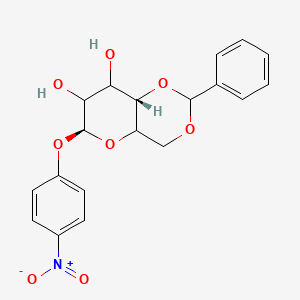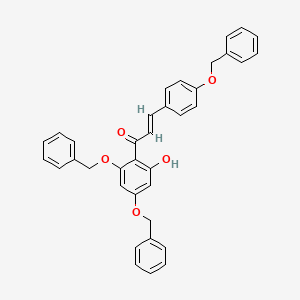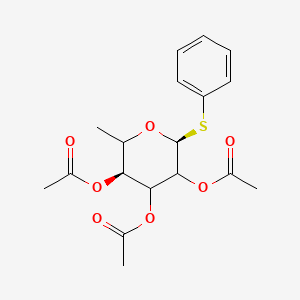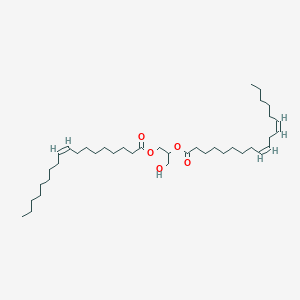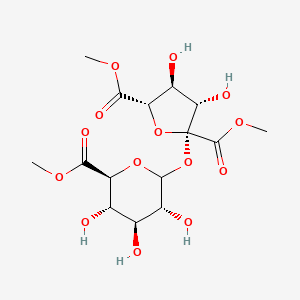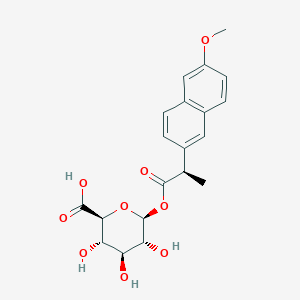
(R)-Naproxen acyl-B-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Naproxen acyl-B-D-glucuronide is a metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where naproxen is conjugated with glucuronic acid. This process enhances the solubility of naproxen, facilitating its excretion from the body. Glucuronides like ®-Naproxen acyl-B-D-glucuronide play a crucial role in drug metabolism and detoxification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Naproxen acyl-B-D-glucuronide typically involves the protection of the carboxyl group of naproxen, followed by the conjugation with glucuronic acid. The benzyloxymethyl (Bom) group is often used for NH protection during the synthesis. The final acyl glucuronide is highly stable at pH 3 but rapidly cyclizes at physiological pH .
Industrial Production Methods
Industrial production of ®-Naproxen acyl-B-D-glucuronide involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity. The use of human liver microsomes can also facilitate the production of this compound .
化学反応の分析
Types of Reactions
®-Naproxen acyl-B-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is prone to hydrolysis under acidic conditions, leading to the release of naproxen and glucuronic acid .
Common Reagents and Conditions
Common reagents used in the reactions involving ®-Naproxen acyl-B-D-glucuronide include thionyl chloride for carboxyl group activation and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization . These reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of ®-Naproxen acyl-B-D-glucuronide include naproxen and glucuronic acid. These products result from the hydrolysis of the acyl glucuronide bond .
科学的研究の応用
®-Naproxen acyl-B-D-glucuronide has several scientific research applications:
作用機序
®-Naproxen acyl-B-D-glucuronide exerts its effects through the process of glucuronidation, which involves the conjugation of naproxen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and occurs primarily in the liver. The resulting glucuronide is more water-soluble, facilitating its excretion through urine .
類似化合物との比較
Similar Compounds
®-Ketoprofen acyl-B-D-glucuronide: Another NSAID metabolite formed through glucuronidation.
(R,S)-Ibuprofen acyl-B-D-glucuronide: A metabolite of ibuprofen, also formed through glucuronidation.
Diclofenac acyl-B-D-glucuronide: A metabolite of diclofenac, formed through a similar process.
Uniqueness
®-Naproxen acyl-B-D-glucuronide is unique due to its specific formation from naproxen, a widely used NSAID. Its stability and reactivity under physiological conditions make it a valuable compound for studying drug metabolism and excretion .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-HBDUBGCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
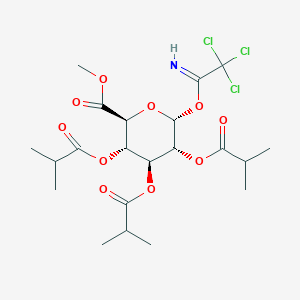
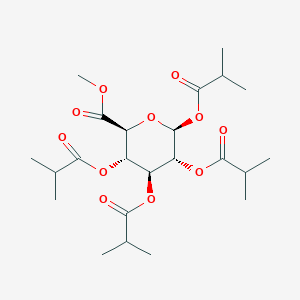
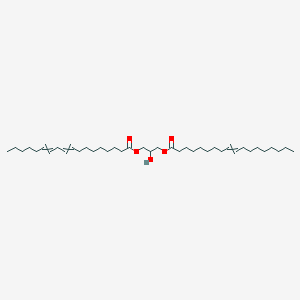
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
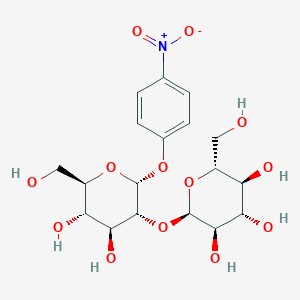
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

